molecular formula C9H14O3 B13656535 tert-Butyl 2-oxopent-4-enoate

tert-Butyl 2-oxopent-4-enoate

Cat. No.: B13656535
M. Wt: 170.21 g/mol
InChI Key: DARSOWMFFQCJIG-UHFFFAOYSA-N
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Description

tert-Butyl 2-oxopent-4-enoate: is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . It is a derivative of pentenoic acid and is characterized by the presence of a tert-butyl ester group and a keto group at the second carbon position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl 2-oxopent-4-enoate can be synthesized through several methods. One common method involves the esterification of 4-pentenoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound often involves similar esterification processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified using techniques such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-oxopent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl 2-oxopent-4-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxopent-4-enoate involves its interaction with various molecular targets. The keto group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect biological pathways and enzyme activities, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 2-oxopent-4-enoate is unique due to its specific arrangement of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry .

Properties

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

tert-butyl 2-oxopent-4-enoate

InChI

InChI=1S/C9H14O3/c1-5-6-7(10)8(11)12-9(2,3)4/h5H,1,6H2,2-4H3

InChI Key

DARSOWMFFQCJIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(=O)CC=C

Origin of Product

United States

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